2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
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Overview
Description
2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that features a unique structure combining indole, piperidine, and bipyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multi-step organic synthesis
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Introduction: The piperidine group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Bipyrimidine Formation: The bipyrimidine structure can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:
Oxidation: The indole and piperidine moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Uniqueness
2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is unique due to its combination of indole, piperidine, and bipyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-17(14-23-21(24-15)27-10-5-2-6-11-27)18-13-20(29)26-22(25-18)28-12-9-16-7-3-4-8-19(16)28/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQHYQLXTOBVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C43)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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